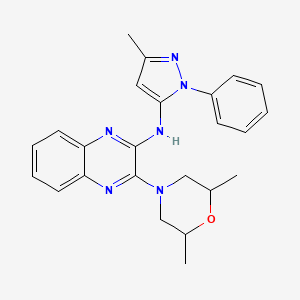
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, morpholine, and pyrazole derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a quinoxaline ring.
Cyclization reactions: to form the morpholine and pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: where the compound gains oxygen or loses hydrogen.
Reduction: where the compound gains hydrogen or loses oxygen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying enzyme interactions and cellular pathways.
Medicine: as a potential therapeutic agent for treating diseases.
Industry: in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might:
Bind to active sites: of enzymes, inhibiting their activity.
Modulate signaling pathways: by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: such as 2,3-diphenylquinoxaline.
Morpholine derivatives: like 4-(2,6-dimethylmorpholin-4-yl)aniline.
Pyrazole derivatives: such as 3-methyl-1-phenyl-1H-pyrazole.
Uniqueness
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C24H26N6O |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C24H26N6O/c1-16-13-22(30(28-16)19-9-5-4-6-10-19)27-23-24(29-14-17(2)31-18(3)15-29)26-21-12-8-7-11-20(21)25-23/h4-13,17-18H,14-15H2,1-3H3,(H,25,27) |
Clé InChI |
WMEJPPWQZIUFKX-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
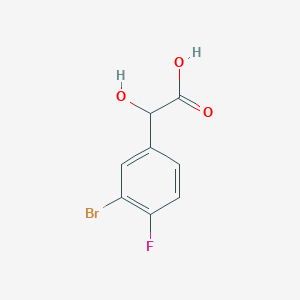
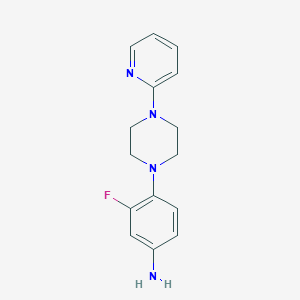
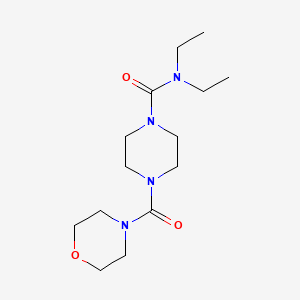

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
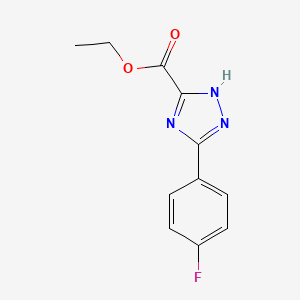

![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
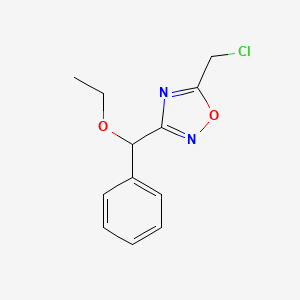
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
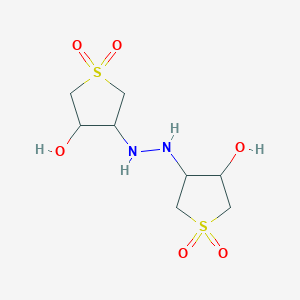
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
